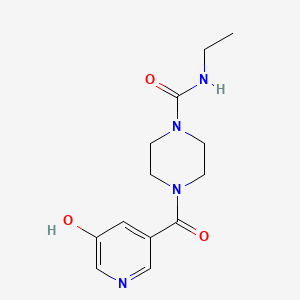![molecular formula C10H16N2O2S B7577401 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid](/img/structure/B7577401.png)
2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid, also known as MTAA, is a chemical compound that has been studied for its potential use in scientific research. MTAA is a derivative of the amino acid valine and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid involves its inhibition of valyl-tRNA synthetase. Valyl-tRNA synthetase is responsible for attaching the amino acid valine to its corresponding tRNA molecule, which is necessary for the synthesis of proteins. By inhibiting this enzyme, 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid prevents the synthesis of proteins, which can have anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid has been shown to have other biochemical and physiological effects. 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid has been shown to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid has also been shown to have anti-inflammatory effects, as it inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid in lab experiments is its specificity for valyl-tRNA synthetase. This specificity allows for targeted inhibition of protein synthesis, which can be useful in studying the role of specific proteins in cellular processes. However, one limitation of using 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid in lab experiments is its potential toxicity. 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid has been shown to be toxic to certain cell types, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid. One area of research could focus on developing more potent derivatives of 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid that have increased specificity for valyl-tRNA synthetase. Another area of research could focus on studying the effects of 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid on other enzymes and cellular processes. Additionally, research could focus on developing ways to mitigate the potential toxicity of 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid, which could expand its use in lab experiments.
Méthodes De Synthèse
2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis of 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid begins with the reaction of 2-methylbutyraldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then reacted with methyl iodide to form the methylated thiosemicarbazone, which is then reacted with 4-methyl-1,3-thiazole-5-carboxaldehyde to form the final product, 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid.
Applications De Recherche Scientifique
2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid has been studied for its potential use in scientific research due to its ability to inhibit the activity of certain enzymes. Specifically, 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid has been shown to inhibit the activity of the enzyme valyl-tRNA synthetase, which is involved in the synthesis of proteins. This inhibition of valyl-tRNA synthetase has been shown to have anti-cancer effects, as cancer cells require high levels of protein synthesis to grow and proliferate.
Propriétés
IUPAC Name |
2-[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-4-8(10(13)14)12(3)5-9-7(2)11-6-15-9/h6,8H,4-5H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHYXSHZSIYUAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C)CC1=C(N=CS1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanamine](/img/structure/B7577345.png)
![Cyclopentyl-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B7577359.png)
![ethyl (Z)-2-cyano-3-[4-[(triphenyl-lambda5-phosphanylidene)amino]phenyl]prop-2-enoate](/img/structure/B7577367.png)

![[1-Amino-2-(diethylsulfamoylamino)ethyl]cyclopropane](/img/structure/B7577376.png)
![4-ethyl-3-[4-(1-hydroxyethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-one](/img/structure/B7577383.png)

![3-[4-(hydroxymethyl)-2,5-dimethylpyrazol-3-yl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B7577388.png)
![3-[(3-Fluoro-4-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7577409.png)
![4-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7577414.png)
![3-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577420.png)
